molecular formula C26H30ClNO2 B586147 Deschloro-1,2-dihydro-2-oxo Clomiphene Hydrochloride Salt CAS No. 5635-70-1

Deschloro-1,2-dihydro-2-oxo Clomiphene Hydrochloride Salt

Cat. No.: B586147
CAS No.: 5635-70-1
M. Wt: 423.981
InChI Key: UKHRUBHFPWFPKW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Deschloro-1,2-dihydro-2-oxo Clomiphene Hydrochloride Salt involves several steps, starting from the appropriate precursors. The synthetic route typically includes the following steps:

    Formation of the base structure: The initial step involves the formation of the base structure, which includes the phenyl and diethylaminoethoxy groups.

    Hydrochloride salt formation: The final step involves the conversion of the base compound into its hydrochloride salt form by reacting it with hydrochloric acid.

Chemical Reactions Analysis

Deschloro-1,2-dihydro-2-oxo Clomiphene Hydrochloride Salt undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the diethylaminoethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Deschloro-1,2-dihydro-2-oxo Clomiphene Hydrochloride Salt has several scientific research applications, including:

Comparison with Similar Compounds

Deschloro-1,2-dihydro-2-oxo Clomiphene Hydrochloride Salt is similar to other Clomiphene impurities and related compounds, such as:

    Deschloro Clomiphene: Lacks the chlorine atom present in Clomiphene.

    cis-Clomiphene Hydrochloride: A stereoisomer of Clomiphene.

    4-Hydroxy-Clomiphene: Contains a hydroxyl group in place of the chlorine atom.

The uniqueness of this compound lies in its specific structure and its role as an impurity marker for Clomiphene .

Biological Activity

Deschloro-1,2-dihydro-2-oxo Clomiphene Hydrochloride Salt is a derivative of clomiphene citrate, a well-known medication primarily used for inducing ovulation in women with fertility issues. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 5635-70-1
  • Molecular Weight : 423.98 g/mol

Deschloro-1,2-dihydro-2-oxo Clomiphene functions as a selective estrogen receptor modulator (SERM). It exhibits both estrogenic and antiestrogenic properties depending on the tissue context. The primary mechanism involves:

  • Estrogen Receptor Modulation : By binding to estrogen receptors in the hypothalamus, it inhibits the negative feedback exerted by estrogen on gonadotropin-releasing hormone (GnRH) secretion. This leads to increased release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), promoting ovarian follicle development and ovulation .
  • Impact on Gonadotropins : Studies indicate that clomiphene treatment enhances the frequency and amplitude of GnRH pulses, resulting in elevated pituitary hormone levels that stimulate ovarian activity .

Pharmacological Effects

The pharmacological profile of Deschloro-1,2-dihydro-2-oxo Clomiphene includes:

  • Ovulation Induction : Effective in inducing ovulation in anovulatory women, leading to increased chances of conception.
  • Potential Adverse Effects : Associated with risks such as ovarian hyperstimulation syndrome (OHSS), multiple pregnancies, and potential teratogenic effects if used during pregnancy .

Research Findings

A variety of studies have explored the biological activity of this compound:

  • Animal Studies : Research involving murine models has demonstrated that clomiphene treatments can alter fetal development parameters. For instance, higher doses were associated with reduced litter sizes and growth restrictions in fetuses .
  • Histological Analysis : Histological evaluations from studies showed significant differences in uterine morphology and fetal outcomes when comparing treated versus control groups .
  • Clinical Observations : Clinical data suggest that while effective for ovulation induction, careful monitoring is required due to the associated risks of adverse perinatal outcomes .

Data Table: Comparison of Biological Effects

EffectLow Dose (5 µg)Medium Dose (15 µg)High Dose (50 µg)
Viable Pregnancy Rate87.5%62.5%12.5%
Average Litter SizeNot significantly reduced50% reduction99% reduction
Fetal GrowthNormalGrowth restrictedProfoundly retarded
Placental WeightUnaffectedUnaffectedUnaffected

Case Studies

Several case studies have documented the effects of Deschloro-1,2-dihydro-2-oxo Clomiphene on fertility treatments:

  • Case Study A : A cohort of women treated with clomiphene reported a significant increase in ovulation rates compared to baseline measurements.
  • Case Study B : Analysis of pregnancies resulting from clomiphene treatment indicated a higher incidence of multiple gestations compared to natural conception rates.

Safety and Toxicology

While generally considered safe for use under medical supervision, Deschloro-1,2-dihydro-2-oxo Clomiphene can pose risks if misused or overprescribed:

  • Toxicity Reports : Adverse reactions include nausea, vomiting, and visual disturbances.
  • Regulatory Status : It is classified under Schedule 4 substances in many jurisdictions, requiring prescription and monitoring by healthcare professionals .

Properties

IUPAC Name

2-[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO2.ClH/c1-3-27(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(28)23-13-9-6-10-14-23;/h5-18,25H,3-4,19-20H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHRUBHFPWFPKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747521
Record name 2-{4-[2-(Diethylamino)ethoxy]phenyl}-1,2-diphenylethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5635-70-1
Record name 2-{4-[2-(Diethylamino)ethoxy]phenyl}-1,2-diphenylethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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